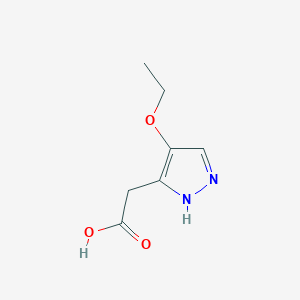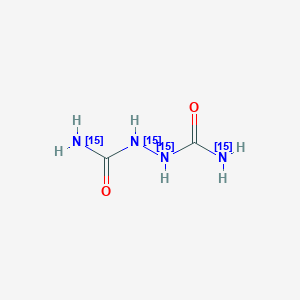
tert-Butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate is a chiral piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxyl and carboxylate functional groups, along with the chiral centers, makes it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and tert-butylamine.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving a condensation reaction between phenylacetic acid and tert-butylamine under acidic conditions.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via a stereoselective reduction of a ketone intermediate, using reagents such as sodium borohydride or lithium aluminum hydride.
Protection and Deprotection Steps: Protecting groups may be used to selectively introduce functional groups at specific positions on the piperidine ring. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow chemistry are examples of techniques that may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution with amines or alcohols.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Chiral Catalysis: The compound’s chiral centers make it valuable in asymmetric synthesis and chiral catalysis.
Mécanisme D'action
The mechanism of action of Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with target molecules, influencing their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-tert-butyl (2R,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Rel-tert-butyl (2R,3S)-3-hydroxy-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
Rel-tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic systems in biological targets. This structural feature may confer distinct pharmacological properties compared to its methyl and ethyl analogs.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t13-,14+/m0/s1 |
Clé InChI |
ATJRDIDZQTXJLY-UONOGXRCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
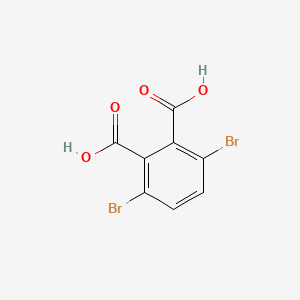

![2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
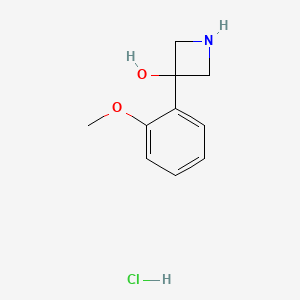
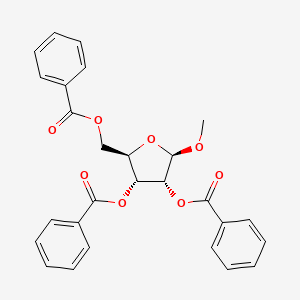
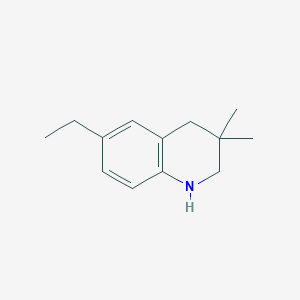
![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)


![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)

